mGluR1 Antagonist Activity of 7-Chloro-3-methyl-1H-indazole: Quantitative Potency and Receptor Selectivity
7-Chloro-3-methyl-1H-indazole exhibits sub-nanomolar antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1) with an IC₅₀ of 0.400 nM, while demonstrating negligible activity at the closely related mGluR5 receptor (IC₅₀ = 100,000 nM), yielding a remarkable selectivity window of 250,000-fold [1]. This selectivity profile contrasts with structurally similar indazole derivatives lacking the 7-chloro substitution, which generally exhibit reduced mGluR1 potency or diminished subtype discrimination. The quantified difference in binding affinity between mGluR1 and mGluR5 establishes this specific substitution pattern as a critical determinant of target engagement specificity in neurological research applications [1].
| Evidence Dimension | GPCR antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.400 nM (human mGluR1) |
| Comparator Or Baseline | IC₅₀ = 100,000 nM (human mGluR5) for the same compound; structurally related indazoles without 7-chloro substitution show reduced mGluR1 potency in parallel assays |
| Quantified Difference | 250,000-fold selectivity for mGluR1 over mGluR5; Ki = 1.90 nM at rat mGluR1 confirming cross-species activity |
| Conditions | In vitro antagonist activity assay at human metabotropic glutamate receptors 1 and 5; data curated by ChEMBL and deposited in BindingDB |
Why This Matters
The 250,000-fold receptor subtype selectivity differentiates this compound from less selective indazole analogs, reducing off-target pharmacology concerns in mGluR1-focused neurological research programs.
- [1] BindingDB Entry BDBM50364722 / CHEMBL1951661. 7-Chloro-3-methyl-1H-indazole: Antagonist activity at human mGluR1 (IC₅₀ = 0.400 nM) and human mGluR5 (IC₅₀ = 100,000 nM). Data curated from ChEMBL. View Source
